N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
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Overview
Description
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes a 1,3,4-thiadiazole ring, which is a five-membered ring containing three heteroatoms (two nitrogens and one sulfur), and a cyclopropane ring, which is a three-membered ring of carbon atoms .Physical and Chemical Properties Analysis
The compound has a molecular weight of 452.527 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the resources I found.Scientific Research Applications
Chemical Synthesis and Modification
A novel approach to access Thiazoline-4-carboxylates and Cysteine derivatives incorporating cyclopropyl groups has been demonstrated. This method involves Michael addition and intramolecular substitution reactions to afford 5-spirocyclopropane-annelated thiazoline-4-carboxylates. These derivatives can be further hydrolyzed to amino acids, showcasing a pathway for synthesizing novel cyclopropyl-containing bioactive molecules (Nötzel et al., 2001).
Biological Activities
Antiviral and Antifungal Activities
Synthetic efforts have led to the creation of thiazole C-nucleosides showing significant antiviral activity against various viral strains. These compounds also act as inhibitors of purine nucleotide biosynthesis, indicating their potential as antiviral agents (Srivastava et al., 1977).
Novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives have been synthesized with noted antifungal activities. These compounds exhibit high inhibitory effects on fungi growth and affect the permeability and morphology of fungal cell membranes (Xu et al., 2007).
Carbonic Anhydrase Inhibition
Halogenated sulfonamides, including derivatives of N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide, have shown potent inhibition of carbonic anhydrase isozymes, particularly tumor-associated isozyme IX. This suggests their potential use as antitumor agents, highlighting the compound's relevance in cancer research (Ilies et al., 2003).
Antimicrobial Action
Derivatives of 1,3,4-thiadiazoles have shown antimicrobial and antifungal actions, particularly against Gram-positive and Gram-negative bacteria, as well as Candida albicans. This indicates the compound's potential as a base for developing new antimicrobial agents (Sych et al., 2019).
Safety and Hazards
Future Directions
While specific future directions for this compound are not available, compounds with the 1,3,4-thiadiazol moiety are being explored for their potential in treating various diseases . For instance, modifications have been done in the 1,3,4-thiadiazol moiety which showed good potency as anticonvulsant agents .
Properties
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2S2/c15-9-3-5-10(6-4-9)16-11(20)7-22-14-19-18-13(23-14)17-12(21)8-1-2-8/h3-6,8H,1-2,7H2,(H,16,20)(H,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTABNKXLYHMMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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